(1,2,3,4-13C4)octanoic acid
Overview
Description
(1,2,3,4-13C4)octanoic acid, also known as 13C Labeled octanoic acid or Caprylic acid-1,2,3,4-13C4, is a stable isotope-labeled compound. It is a derivative of octanoic acid, where four carbon atoms are replaced with the carbon-13 isotope. This compound is primarily used in scientific research for tracing and analytical purposes .
Mechanism of Action
Target of Action
Octanoic acid-1,2,3,4-13C4, also known as 13C Labeled octanoic acid or Caprylic acid-1,2,3,4-13C4 , is a variant of octanoic acid where the last four carbons are labeled with Carbon-13 (^13C), a stable isotope of carbon The primary targets of octanoic acid are not explicitly mentioned in the search results
Action Environment
This compound is primarily used as an analytical standard , and its specific biological activities may depend on the context of its use.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,2,3,4-13C4)octanoic acid involves the incorporation of carbon-13 isotopes into the octanoic acid molecule. This can be achieved through various synthetic routes, including the use of labeled precursors in organic synthesis. The reaction conditions typically involve standard organic synthesis techniques, such as esterification and hydrolysis, under controlled temperature and pressure .
Industrial Production Methods
Industrial production of this compound is carried out by specialized chemical manufacturers. The process involves the large-scale synthesis of the compound using labeled carbon sources. The production is carefully monitored to ensure high isotopic purity and chemical purity, often exceeding 99% .
Chemical Reactions Analysis
Types of Reactions
(1,2,3,4-13C4)octanoic acid undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Replacement of functional groups with other atoms or groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions include ketones, aldehydes, alcohols, and substituted derivatives of octanoic acid .
Scientific Research Applications
(1,2,3,4-13C4)octanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies and reaction mechanism investigations.
Biology: Employed in studies of fatty acid metabolism and lipidomics.
Medicine: Utilized in pharmacokinetic studies to trace the metabolic pathways of drugs.
Industry: Applied in the production of labeled compounds for quality control and analytical standards .
Comparison with Similar Compounds
Similar Compounds
- Octanoic acid-1-13C
- Octanoic acid-1,2-13C2
- Octanoic acid-7,8-13C2
- Sodium octanoate-1,2,3,4-13C4
- Lauric acid-1,2,3,4-13C4
- Palmitic acid-1,2,3,4-13C4 .
Uniqueness
(1,2,3,4-13C4)octanoic acid is unique due to the specific labeling of four carbon atoms with carbon-13. This high level of isotopic enrichment provides more detailed and accurate tracing capabilities compared to compounds with fewer labeled carbon atoms. Its applications in metabolic studies and analytical chemistry are enhanced by this unique labeling pattern .
Properties
IUPAC Name |
(1,2,3,4-13C4)octanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-2-3-4-5-6-7-8(9)10/h2-7H2,1H3,(H,9,10)/i5+1,6+1,7+1,8+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWZKQHOCKIZLMA-WKHKRNGSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[13CH2][13CH2][13CH2][13C](=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30584060 | |
Record name | (1,2,3,4-~13~C_4_)Octanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30584060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
159118-65-7 | |
Record name | (1,2,3,4-~13~C_4_)Octanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30584060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 159118-65-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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